molecular formula C21H24N2O4 B1631062 16-Epi-voacarpine

16-Epi-voacarpine

Cat. No. B1631062
M. Wt: 368.4 g/mol
InChI Key: ZROBSNVANUBAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 5317127 is a natural product found in Gelsemium, Gelsemium sempervirens, and Gelsemium elegans with data available.

Scientific Research Applications

Nuclear Magnetic Resonance Analysis

16-Epi-voacarpine, along with other compounds such as polyneuridine and 19-(Z)-akuammidine, has been the subject of nuclear magnetic resonance (NMR) studies. These studies focus on determining the structural and chemical properties of these compounds using techniques like COSY, nOe, AFT, and HETCOR spectroscopy (Lin & Cordell, 1990).

Chemical Structure and Configuration

Research has been conducted to establish the absolute configuration of 16-Epi-voacarpine, which is crucial for understanding its chemical structure and potential applications. This includes studies correlating it with other compounds to determine its configuration at specific carbon atoms and the geometry of its side chains (Braekman et al., 2010).

Biogenetic Studies

There is significant interest in the biogenetic origins of 16-Epi-voacarpine. Research involving the isolation of this compound from natural sources like Gelsemium elegans and studies on its biogenetic pathways have been conducted. This research helps in understanding how 16-Epi-voacarpine and similar compounds are produced naturally (Ponglux et al., 1988).

Pharmacological Properties

While focusing on excluding drug use, dosage, and side effects, it's worth mentioning that 16-Epi-voacarpine has been studied for its unique pharmacological properties, particularly in comparison with other compounds. The distinctions in its effects on myocardial contractility and other aspects have been a subject of research, highlighting its potential significance in pharmacology (Haustein et al., 1970).

properties

IUPAC Name

methyl 15-ethylidene-1-hydroxy-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-12-10-23-17-8-14-13-6-4-5-7-16(13)22-18(14)21(23,26)9-15(12)20(17,11-24)19(25)27-2/h3-7,15,17,22,24,26H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROBSNVANUBAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC4=C(C2(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Epi-voacarpine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Epi-voacarpine
Reactant of Route 2
16-Epi-voacarpine
Reactant of Route 3
16-Epi-voacarpine
Reactant of Route 4
16-Epi-voacarpine
Reactant of Route 5
16-Epi-voacarpine
Reactant of Route 6
16-Epi-voacarpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.